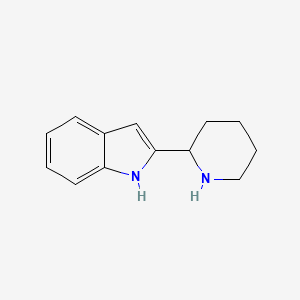

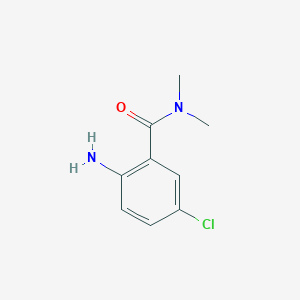

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indol

Übersicht

Beschreibung

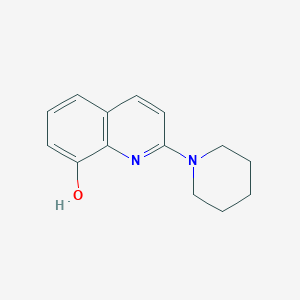

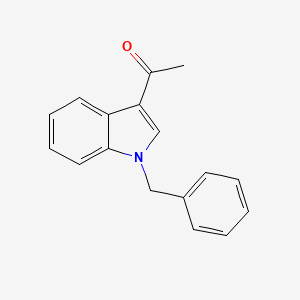

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole, also known as HpTBI, is a heterocyclic compound that has recently been studied for its potential applications in the field of medicinal chemistry. HpTBI has shown promise in its ability to act as a novel drug target for a variety of diseases, including cancer, HIV, and neurological disorders.

Wissenschaftliche Forschungsanwendungen

Anti-Krebsaktivität

Die Derivate von 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indol haben vielversprechende Ergebnisse als potenzielle Anti-Krebsmittel gezeigt. Die Forschung zeigt, dass diese Verbindungen eine moderate bis ausgezeichnete antiproliferative Aktivität gegen verschiedene Krebszelllinien aufweisen, darunter Hela, A549, HepG2 und MCF-7 . Insbesondere die Einführung von Sulfonylgruppen wurde mit einer Erhöhung der antiproliferativen Aktivität in Verbindung gebracht, was auf einen möglichen Weg für die Entwicklung neuer Krebstherapien hindeutet .

Molekular Docking und Dynamik

Molekular-Docking-Studien von this compound-Derivaten haben ihre Bindungsorientierungen im aktiven Zentrum von c-Met aufgezeigt, einem Protein, das mit der Krebsentwicklung in Verbindung gebracht wird . Darüber hinaus wurden Molekulardynamiksimulationen durchgeführt, um die Bindungsstabilität zwischen diesen Verbindungen und ihren Rezeptoren zu bewerten, was Einblicke in ihr Potenzial als zielgerichtete Krebsbehandlungen liefert .

Design und Synthese neuer Derivate

Die Verbindung dient als Leitverbindung für die Gestaltung und Synthese neuer Derivate. Durch die Einführung verschiedener funktioneller Gruppen wie Alkyl oder Aralkyl und Sulfonyl können Forscher eine Reihe neuer Verbindungen mit verbesserten biologischen Aktivitäten erzeugen . Dieser iterative Prozess von Design und Synthese ist entscheidend für die Entdeckung effektiverer Medikamente.

Quantitative Struktur-Aktivitäts-Beziehungsmodellierung (QSAR)

Die QSAR-Modellierung ist eine Methode, mit der die biologische Aktivität von Verbindungen auf der Grundlage ihrer chemischen Struktur vorhergesagt werden kann. Studien mit this compound zielten darauf ab, hoch prädiktive QSAR-Modelle zu etablieren, die bei der Entwicklung neuer Medikamente mit optimierten Eigenschaften hilfreich sein können .

Forschung zur Behandlung von Mukoviszidose

Die Forschung hat die Verwendung des this compound-Kerns als neuen Chemotyp von Potenziatoren zur Behandlung von Mukoviszidose (CF), einer genetischen Erkrankung mit begrenzten wirksamen Behandlungen, untersucht. Die Vorhersage des EC50-Wertes dieser Verbindungen könnte zur Entdeckung neuer therapeutischer Optionen für CF-Patienten führen .

Pharmakophor-Identifizierung

Die Struktur von this compound ermöglicht die Identifizierung von Pharmakophoren - Teilen des Moleküls, die für seine biologische Aktivität verantwortlich sind. Diese Identifizierung ist wichtig, um zu verstehen, wie die Verbindung mit biologischen Zielstrukturen interagiert und kann die Entwicklung potenterer und selektiverer Medikamente leiten .

In-vitro-Antiproliferations-Assays

Die Derivate dieser Verbindung wurden in vitro mit MTT-Assays bewertet, um ihre antiproliferative Aktivität zu bestimmen. Diese Assays liefern wichtige Daten über die Wirksamkeit der Verbindungen bei der Hemmung des Wachstums von Krebszellen, was ein wichtiger Schritt in der präklinischen Medikamentenentwicklung ist .

Prinzipien der Medikamentenkombination

Die Derivate der Verbindung werden auf der Grundlage der Prinzipien der Medikamentenkombination entwickelt, bei denen mehrere Pharmakophore kombiniert werden, um die Wirksamkeit des Medikaments zu verbessern. Dieser Ansatz kann zur Entwicklung von Multi-Target-Medikamenten führen, die gleichzeitig mit verschiedenen biologischen Wegen interagieren können, die an Krankheiten wie Krebs beteiligt sind .

Wirkmechanismus

Mode of Action

Indole derivatives, which this compound is a part of, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Indole derivatives have been shown to interact with a variety of biochemical pathways, but the specific pathways affected by this compound and their downstream effects require further investigation .

Result of Action

Indole derivatives have been shown to exhibit a range of biological activities, suggesting that this compound may also have significant molecular and cellular effects .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of c-Met kinase, a protein involved in cell growth and differentiation . The compound’s interaction with c-Met kinase is primarily through hydrophobic interactions, which stabilize the binding and enhance its inhibitory effect . Additionally, 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole has been found to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cell lines such as Hela, A549, HepG2, and MCF-7 . This inhibition is dose-dependent, with higher concentrations leading to more significant cytotoxic effects . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-cancer properties .

Molecular Mechanism

At the molecular level, 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole exerts its effects through several mechanisms. It binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling that promotes cell growth and survival . This binding is facilitated by hydrophobic interactions within the kinase’s active site . Additionally, the compound can induce changes in gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained anti-proliferative effects on cancer cells, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without noticeable toxic effects . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety .

Transport and Distribution

The transport and distribution of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, affecting its therapeutic potential . The compound’s ability to cross cell membranes and reach intracellular targets is crucial for its biological activity .

Subcellular Localization

The subcellular localization of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall efficacy in inhibiting cancer cell proliferation .

Eigenschaften

IUPAC Name |

2-benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-2-6-14(7-3-1)12-20-11-10-18-16(13-20)15-8-4-5-9-17(15)19-18/h1-9,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZCZLLZJDKWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC3=CC=CC=C23)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211125 | |

| Record name | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6208-43-1 | |

| Record name | 2,3,4,5-Tetrahydro-2-(phenylmethyl)-1H-pyrido[4,3-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6208-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006208431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002701976 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid interact with aldose reductase and what are the downstream effects of this interaction?

A: (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid exhibits an uncompetitive mode of inhibition against aldose reductase. [] This means it binds to the enzyme-substrate complex, preventing the formation of the product. While the exact binding site remains undefined, kinetic studies suggest interaction with both the D,L-glyceraldehyde substrate and the NADPH cofactor binding sites. [] By inhibiting aldose reductase, this compound potentially reduces the accumulation of sorbitol, a sugar alcohol implicated in the pathogenesis of diabetic complications. [, ]

Q2: What is the significance of the selectivity of (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid for aldose reductase over other enzymes like aldehyde reductase?

A: High selectivity for aldose reductase over closely related enzymes is crucial to minimize potential side effects. (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid demonstrates a selectivity factor of around 20 for aldose reductase compared to aldehyde reductase, the enzyme with the highest homology. [] This selectivity persists even in experimental diabetic conditions, highlighting its potential as a therapeutic agent. []

Q3: How does (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid affect glucose metabolism in red blood cells?

A: Studies using rat erythrocytes indicate that despite being readily taken up by the cells, (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid does not significantly impact glucose consumption, lactate production, or osmotic fragility. [] This suggests that the compound is selective for aldose reductase and does not interfere with the main pathway of glucose utilization (glycolysis) in red blood cells, further supporting its safety profile. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)